Ethyl 6-amino-1H-indazole-7-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-amino-1H-indazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)8-7(11)4-3-6-5-12-13-9(6)8/h3-5H,2,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTMZLMUCSXNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743709 | |
| Record name | Ethyl 6-amino-1H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73907-99-0 | |
| Record name | Ethyl 6-amino-1H-indazole-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73907-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-amino-1H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
Ethyl 6-amino-1H-indazole-7-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in developing anti-inflammatory and anticancer drugs. For instance, several studies have highlighted the compound's potential in creating indazole-based drugs that exhibit significant biological activity against various cancer cell lines, including lung and breast cancers .
Case Study: Anticancer Activity
A recent study synthesized a series of indazole derivatives, including this compound. The synthesized compounds were evaluated for their antiproliferative activities against multiple cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation effectively, suggesting their potential as anticancer agents .
Biochemical Research
Mechanisms of Action
In biochemical studies, this compound is utilized to investigate the mechanisms of action of various enzymes and receptors. This research is vital for understanding complex biological processes and developing targeted therapies.
Example of Application
The compound has been studied for its interaction with specific molecular targets, modulating enzyme activity and influencing biological pathways involved in disease progression. Such insights are crucial for drug design and therapeutic interventions .
Agricultural Chemistry
Potential as Pesticides or Herbicides
Research into this compound has extended to agricultural applications, where it is explored for its potential as a pesticide or herbicide. The development of safer agricultural chemicals is critical for sustainable farming practices.
Research Findings
Studies have indicated that derivatives of this compound exhibit herbicidal properties, which could lead to the development of new agricultural products that are more effective and environmentally friendly .
Material Science
Novel Material Development
In material science, this compound is investigated for its properties in creating novel materials such as polymers and coatings. These materials can exhibit enhanced durability and performance due to the unique chemical structure of the indazole moiety.
Analytical Chemistry
Reference Standards in Chemical Analysis
The compound is employed as a reference standard in various analytical methods, ensuring accuracy and reliability in chemical analyses across laboratories. This application is essential for quality control in pharmaceutical manufacturing and research settings .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which Ethyl 6-amino-1H-indazole-7-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Ester Variants
Methyl 6-Amino-1H-Indazole-7-Carboxylate (CAS 73907-98-9)
- Structure: Methyl ester at position 7, amino at position 4.
- Synthesis: Produced via diazomethane-mediated esterification of 6-amino-1H-indazole-7-carboxylic acid in acetone/ethanol with 98% yield .
- Reactivity : Used in metal-free click chemistry with propargyl derivatives, yielding products in moderate to good yields (57–70%) depending on the solvent (toluene vs. green solvents like 2-MeTHF) .
- Applications: Key intermediate in synthesizing pyridoquinazolinones, though unsuccessful in forming certain derivatives (e.g., compounds 102 and 104) under Pd-catalyzed conditions .
Ethyl 1H-Indazole-7-Carboxylate (CAS 885278-74-0)
- Structure: Lacks the 6-amino group.
- Similarity : Structural similarity score of 0.97 to the target compound .
Methyl 6-Amino-1H-Indazole-4-Carboxylate (CAS 885518-56-9)
Carboxylic Acid and Amide Derivatives
6-Amino-1H-Indazole-7-Carboxylic Acid (CAS 73907-95-6)
- Structure : Free carboxylic acid at position 7.
- Properties : Higher polarity than esters, likely reducing membrane permeability. Used as a precursor for ester and amide derivatives .
6-Amino-7-Indazolecarboxamide
- Structure : Carboxamide group at position 7.
- Activity: Demonstrates antitumor properties, highlighting the importance of the 6-amino-7-substitution pattern .
Heterocycle Variants
Methyl 6-Aminobenzo[d]Thiazole-7-Carboxylate
- Structure : Replaces indazole with benzothiazole.
- Reactivity: Successfully forms pyridoquinazolinones under Pd-catalyzed conditions, unlike the indazole analog, suggesting heterocycle electronic effects influence reactivity .
Ethyl 6-Amino-1H-Indole-7-Carboxylate
- Structure : Indole core instead of indazole.
- Key Difference: Indole lacks the second nitrogen atom, altering aromaticity and hydrogen-bonding capacity. No direct reactivity data provided, but indoles are generally more electron-rich .
Structural and Functional Insights
- Ester vs. Acid : Ethyl esters improve lipophilicity over carboxylic acids, aiding in drug delivery. Hydrolysis in vivo may convert esters to active acids .
- Amino Group Position: The 6-amino group is critical for hydrogen bonding in biological targets. Position 7 esters allow modular derivatization for library synthesis .
- Heterocycle Choice : Indazoles offer unique electronic profiles compared to indoles or benzothiazoles, affecting reactivity in cross-coupling and cyclization reactions .
Biological Activity
Ethyl 6-amino-1H-indazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is a member of the indazole family, characterized by its unique chemical structure that includes an amino group and a carboxylate moiety. This structure contributes to its reactivity and biological interactions.
The primary biological activities of this compound are attributed to its interaction with various protein kinases. The compound has been shown to modulate the activity of key kinases involved in cell cycle regulation and apoptosis, such as:
- CHK1 and CHK2 : These kinases are crucial for DNA damage response and cell cycle checkpoint control. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
- VEGF-R and FGF-R : The compound has been identified as a modulator of these receptors, which are essential for angiogenesis and cellular proliferation, making it a potential candidate for cancer treatment .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound:
- In vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including K562 (chronic myeloid leukemia) with an IC50 value of 5.15 µM. It induced apoptosis by affecting the expression levels of Bcl-2 and Bax proteins, which are critical regulators of apoptotic pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 | 5.15 | Induces apoptosis via Bcl-2/Bax modulation |
| HEK-293 | 33.2 | Selectivity towards cancer cells |
Antimicrobial Activity
This compound also exhibits antimicrobial properties:
- Antifungal Activity : It has shown effectiveness against Candida species, demonstrating potential as a new antifungal agent. Compounds derived from indazole scaffolds have been evaluated for their ability to inhibit the growth of Candida albicans and other resistant strains .
Study on Anticandidal Activity
In a study evaluating the anticandidal activity of various indazole derivatives, this compound was part of a series that exhibited notable inhibitory effects against C. albicans. The results indicated that modifications in the indazole structure could enhance antifungal efficacy, paving the way for developing new therapeutic agents against fungal infections .
Study on Antitumor Mechanisms
A detailed investigation into the mechanisms by which this compound induces apoptosis revealed that it disrupts the p53/MDM2 interaction, leading to increased p53 levels and subsequent activation of pro-apoptotic pathways. This underscores its potential as a targeted therapy in oncology .
Preparation Methods
Starting Materials and Key Intermediates
- Substituted Anilines: Typically, 3-bromo-2-methyl-aniline derivatives serve as starting materials for building the indazole framework.
- Ethyl 1H-indazole-6-carboxylate: This compound is a close analogue and precursor, often synthesized first before amination at the 6-position.
Cyclization and Functionalization
A representative synthetic route involves the following steps (adapted and generalized from detailed synthetic procedures in medicinal chemistry research):
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of amine | Reaction of 3-bromo-2-methyl-aniline with acetic acid and (1-ethoxycyclopropoxy)-trimethyl-silane in MeOH, reflux overnight | Formation of protected aniline intermediate |
| 2 | Reduction | Borane-THF complex added dropwise at 0°C, then refluxed | Conversion to N-cyclopropyl aniline derivative |
| 3 | Cyclization | Treatment with oxalyl chloride in Et2O, followed by AlCl3 in DCM at 0°C to room temperature | Formation of indoline-2,3-dione intermediate |
| 4 | Oxidation and Hydrolysis | Reaction with H2O2 in aqueous NaOH, acidification | Formation of bromo-substituted benzoic acid derivative |
| 5 | Cyclization to quinolinone | Triphosgene in dry THF under N2, followed by addition of triethylamine and ethyl nitroacetate, heated at 60°C overnight | Formation of nitroquinolinone intermediate |
| 6 | Reduction of Nitro to Amino | Sodium hydrosulfite in EtOH/H2O reflux | Formation of aminoquinolinone intermediate |
These steps illustrate the complexity of the synthetic pathway, involving protection, reduction, cyclization, oxidation, and amination reactions to build the indazole scaffold with the desired substituents.
Specific Preparation of this compound
The key transformation to obtain the 6-amino group on the indazole ring involves selective reduction of a nitro group or direct amination strategies on the indazole core. The ester group at the 7-position is typically introduced via esterification or by using ethyl ester-containing precursors.
- Amination: Reduction of 6-nitro-1H-indazole-7-carboxylate derivatives using reducing agents such as sodium hydrosulfite or catalytic hydrogenation yields the 6-amino derivative.
- Esterification: The carboxylate ester is introduced by reacting the corresponding carboxylic acid with ethanol under acidic conditions or by employing ethyl ester-containing building blocks in the synthesis.
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress, visualized by UV light and potassium permanganate staining.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR used for structural confirmation, including COSY and NOE experiments for detailed assignment.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Employed for purity and molecular weight confirmation, using various C18 reversed-phase columns and gradients.
- Flash Column Chromatography: Purification method using silica gel with gradients of ethyl acetate/petroleum ether or methanol/dichloromethane mixtures.
Summary Table of Key Synthetic Steps for this compound
| Step No. | Intermediate/Compound | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-bromo-N-(1-methoxycyclopropyl)-2-methyl-aniline | Protection | Acetic acid, (1-ethoxycyclopropoxy)-trimethyl-silane, MeOH, reflux | Quantitative | Used without purification |
| 2 | 3-bromo-N-cyclopropyl-2-methyl-aniline | Reduction | Borane-THF complex, 0°C to reflux | Quantitative | Intermediate for cyclization |
| 3 | 6-bromo-1-cyclopropyl-7-methyl-indoline-2,3-dione | Cyclization | Oxalyl chloride, Et2O, AlCl3, DCM, 0°C to RT | 21 | Key cyclized intermediate |
| 4 | 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid | Oxidation/Hydrolysis | H2O2, NaOH aqueous, acidification | 99 | Precursor for quinolinone formation |
| 5 | 7-bromo-1-cyclopropyl-4-hydroxy-8-methyl-3-nitroquinolin-2(1H)-one | Cyclization | Triphosgene, Et3N, ethyl nitroacetate, THF, 60°C overnight | 27 | Nitro intermediate for amination |
| 6 | 3-amino-7-bromo-1-cyclopropyl-4-hydroxy-8-methyl-quinolin-2-one | Reduction | Sodium hydrosulfite, EtOH/H2O, reflux | Quantitative | Amino derivative precursor |
This table illustrates the complexity and multi-step nature of the synthesis, with yields varying by step and requiring careful control of conditions.
Research Findings and Applications
- The compound serves as a crucial intermediate in the synthesis of indazole derivatives with anti-inflammatory, anticancer, and antibacterial properties.
- It is often used as a building block in medicinal chemistry for developing novel topoisomerase inhibitors and other pharmacologically active molecules.
- The synthetic methods emphasize regioselectivity and functional group compatibility to achieve high purity and yield.
Q & A
Q. How does this compound compare to methyl anthranilate derivatives in heterocycle-forming reactions?
- Methodological Answer : The indazole’s fused ring system increases rigidity, potentially favoring cyclization over linear adducts. Compare activation energies via Eyring plots for analogous reactions. Experimentally, indazole derivatives show lower yields in Ullmann couplings but higher thermal stability in Diels-Alder reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
